3,5-Dihydroxy-6,7,8-trimethoxyflavone
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Overview
Description
3,5-Dihydroxy-6,7,8-trimethoxyflavone (also known as nobiletin) is a flavonoid compound that is found in citrus fruits such as oranges and tangerines. It has been shown to have a range of potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Antimicrobial Activity
3,5-Dihydroxy-6,7,8-trimethoxyflavone has been noted for its antimicrobial properties. This compound was isolated from the Rwandese medicinal plant, Helichrysum odoratissimum, and displayed notable antimicrobial activity (Van Puyvelde et al., 1989). Similar antimicrobial effects were observed in compounds isolated from Artemisia giraldii (Zheng et al., 1996).
Anti-HIV and Cytotoxic Activities
In a study exploring the properties of compounds isolated from Gardenia carinata, 3,5-Dihydroxy-6,7,8-trimethoxyflavone demonstrated cytotoxic activity against certain cell lines and was found to inhibit DNA topoisomerase IIα activity. This inhibition is linked to the compound's cytotoxicity. Additionally, some derivatives showed anti-HIV-1 activity (Kongkum et al., 2012).
Anti-Cancer Properties
Several studies have identified the anti-cancer properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone. Research on Artemisia argyi revealed that derivatives of this compound inhibited the proliferation of tumor cell lines and demonstrated anti-neovascularization properties (Seo et al., 2003). Another study showed that flavones derived from Gnaphalium elegans and Achyrocline bogotensis, which are structurally similar to 3,5-Dihydroxy-6,7,8-trimethoxyflavone, exhibited selective cytotoxic effects on various human cancer cell lines (Thomas et al., 2012).
properties
CAS RN |
14221-65-9 |
---|---|
Product Name |
3,5-Dihydroxy-6,7,8-trimethoxyflavone |
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3 |
InChI Key |
TYZXGIOTNSBKDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Other CAS RN |
14221-65-9 |
synonyms |
3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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